2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJJDRBRMQMSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691020 | |
| Record name | 2'-Chloro-2-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-84-0 | |
| Record name | 2'-Chloro-2-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling of 4-Bromo-2-fluorobenzoic Acid Derivatives with 2-Chloro-5-methoxyphenylboronic Acid
A standard route involves coupling a halogenated benzoic acid precursor with a boronic acid bearing methoxy and chloro groups.
Example Protocol
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Reagents :
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4-Bromo-2-fluorobenzoic acid methyl ester (1.0 equiv)
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2-Chloro-5-methoxyphenylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (2 mol%)
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Cs₂CO₃ (2.0 equiv)
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Solvent: 1,2-Dimethoxyethane (DME)/H₂O (3:1)
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-
Conditions :
Outcome :
Alternative Boronic Acid and Halide Pairings
Substituting the boronic acid or halide component can streamline synthesis:
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Boronic Acid : 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid.
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Halide : 2-Chloro-5-methoxy-1-bromobenzene.
Advantages :
Oxidation of Biphenyl Intermediates
Hypobromite-Mediated Oxidation of Acetyl Groups
A common method to introduce carboxylic acids involves oxidizing acetylated intermediates:
Protocol
-
Reagents :
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1-(4'-Methoxy-2'-chloro-5'-fluoro-biphenyl-4-yl)ethanone (1.0 equiv)
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Sodium hypobromite (NaOBr, generated in situ from Br₂ and NaOH)
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Solvent: 1,4-Dioxane/H₂O (2:1)
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Conditions :
Outcome :
Hydrolysis of Nitriles or Esters
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Nitrile Hydrolysis : Using H₂SO₄ (conc.)/H₂O at reflux.
Halogenation Strategies for Chloro and Fluoro Substituents
Electrophilic Halogenation
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Chlorination : Cl₂ or N-chlorosuccinimide (NCS) in acetic acid.
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Fluorination : Selectfluor® or DAST (diethylaminosulfur trifluoride) in DCM.
Challenges :
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Regioselectivity in poly-substituted arenes.
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Competing side reactions (e.g., over-halogenation).
Directed Ortho-Metalation (DoM)
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Base : LDA (lithium diisopropylamide) or LTMP (lithium 2,2,6,6-tetramethylpiperidide).
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Electrophile : Cl₂ or F-TEDA-BF₄ for fluorination.
Example :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | Pd-catalyzed cross-coupling | 85–95 | High regiocontrol, modular building blocks | Requires pre-functionalized boronic acids |
| Hypobromite Oxidation | NaOBr oxidation of acetyl groups | 95–100 | Single-step oxidation | Limited to acetyl-containing precursors |
| Directed Halogenation | DoM with NCS/Selectfluor® | 70–80 | Precise substituent placement | Sensitive to reaction conditions |
Optimization Strategies and Green Chemistry
Chemical Reactions Analysis
Types of Reactions
2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Typically results in the formation of carboxylic acids or ketones.
Reduction: Leads to the formation of alcohols or alkanes.
Esterification: Produces esters.
Scientific Research Applications
2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: Potential use in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, methoxy, and fluoro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
The target compound is compared to analogs with varying substituent positions and types. Key examples include:
Structural Implications :
- Electronic Effects : The methoxy group (electron-donating) at position 5' in the target compound may enhance electron density on ring B, while Cl (electron-withdrawing) at 2' and F (weakly electron-withdrawing) at 2 modulate reactivity for cross-coupling or carboxylate deprotonation.
- Steric Hindrance : Substituents at ortho positions (e.g., Cl at 2') introduce steric challenges in synthesis or derivatization compared to para-substituted analogs .
Physicochemical Properties
- Solubility: Methoxy groups generally enhance solubility in polar solvents (e.g., methanol or DMSO) compared to fully halogenated analogs. However, the carboxylic acid group dominates solubility behavior, favoring aqueous basic conditions.
- Acidity: The pKa of the carboxylic acid is influenced by adjacent substituents. Fluorine’s inductive effect may slightly lower pKa compared to non-fluorinated analogs, though experimental data are lacking in evidence.
Biological Activity
2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a biphenyl core with halogen and methoxy substituents that may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets. Notably, compounds with similar biphenyl structures have been shown to exhibit:
- Antioxidant Activity : Compounds in this class can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.
- Antibacterial Properties : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections.
- Inhibition of Enzymatic Activity : Certain biphenyl derivatives inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer.
Antioxidant Activity
A study evaluated several biphenyl derivatives for their antioxidant properties using the DPPH radical scavenging assay. The results indicated that compounds with similar structures to this compound exhibited significant radical scavenging abilities (Table 1).
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 88.6% |
| Compound B | 87.7% |
| This compound | TBD |
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. Preliminary results indicated that derivatives exhibited varying degrees of antibacterial activity (Table 2).
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound C | 32 µg/mL |
| Compound D | 64 µg/mL |
| This compound | TBD |
Case Study 1: Antioxidant Efficacy
In a comparative study involving various biphenyl derivatives, researchers found that compounds similar to this compound showed enhanced antioxidant properties compared to standard antioxidants like ascorbic acid. The introduction of specific substituents significantly increased the radical scavenging activity.
Case Study 2: Antibacterial Evaluation
Another study focused on the antibacterial properties of biphenyl derivatives. The findings suggested that compounds with halogen substitutions exhibited improved activity against Gram-positive bacteria. This opens avenues for further exploration in developing new antibacterial agents based on the structure of this compound.
Q & A
Q. What are the recommended synthetic strategies for 2'-chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and how can purity be optimized?
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by sequential functionalization of substituents (chloro, fluoro, methoxy, and carboxylic acid groups). Key steps include:
- Suzuki coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated benzene rings .
- Carboxylic acid introduction : Hydrolysis of ester intermediates or direct carboxylation under acidic conditions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity. Monitor purity via LC-MS and ¹H/¹³C NMR .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?
- ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and carboxylic acid proton (δ 12–13 ppm if free acid).
- ¹³C NMR : Carboxylic acid carbon at ~δ 170 ppm, methoxy carbon at ~δ 55 ppm, and distinct aromatic carbons influenced by electron-withdrawing groups (Cl, F) .
- FTIR : Stretching vibrations for C=O (~1680–1720 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-Cl/C-F bonds .
Q. What are the primary applications of this compound in pharmaceutical research?
The biphenyl scaffold with halogen and methoxy substituents is a versatile intermediate in drug discovery:
- Kinase inhibition : Modulates ATP-binding pockets due to planar aromatic structure and polar substituents .
- Anti-inflammatory agents : Carboxylic acid group enhances solubility for targeting cyclooxygenase (COX) enzymes .
- Structure-activity relationship (SAR) studies : Methoxy and halogens influence bioavailability and metabolic stability .
Advanced Research Questions
Q. How do electronic effects of chloro, fluoro, and methoxy substituents impact reactivity in cross-coupling reactions?
- Electron-withdrawing groups (Cl, F) : Activate aryl halides toward nucleophilic substitution but may deactivate rings for subsequent coupling. Use directing groups (e.g., boronic esters) to control regioselectivity .
- Methoxy group : Electron-donating effect increases electron density on the ring, potentially competing with cross-coupling sites. Protect as a silyl ether during harsh reactions .
- Contradictions : Conflicting reports on fluorine’s ortho/para-directing behavior in biphenyl systems require DFT calculations to validate mechanistic pathways .
Q. How can computational modeling resolve contradictions in reported biological activity data?
- Molecular docking : Compare binding affinities of the compound’s tautomers or conformers to targets like COX-2 or EGFR kinase .
- MD simulations : Assess stability of protein-ligand complexes under physiological conditions (e.g., solvation effects on carboxylic acid deprotonation) .
- Data reconciliation : Use QSAR models to correlate substituent electronegativity (Cl, F) with IC₅₀ values from disparate studies .
Q. What experimental designs are recommended for evaluating this compound’s potential in material science?
- Polymer incorporation : Test thermal stability (TGA) and glass transition temperatures (DSC) when copolymerized with polyesters or polyamides .
- Surface modification : Functionalize metal-organic frameworks (MOFs) via carboxylate coordination; analyze porosity via BET isotherms .
- Contradictory results : Address batch-to-batch variability in crystallinity (PXRD) by standardizing recrystallization solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
